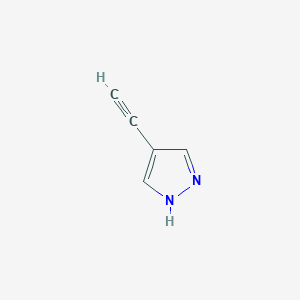

4-Ethynyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethynyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms and an ethynyl group at the fourth position.

Mécanisme D'action

Biochemical Pathways

Without specific information on the targets and mode of action of “4-Ethynyl-1H-pyrazole”, it’s difficult to determine the exact biochemical pathways it affects. Pyrazole compounds can be involved in a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability and potential as a drug. These properties can vary widely among different compounds and are influenced by factors such as the compound’s chemical structure and the characteristics of the biological system in which it is used .

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Without specific information on the targets and mode of action of “this compound”, it’s difficult to predict its exact effects .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s interaction with its targets and its overall effectiveness .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazines with acetylenic compounds under controlled conditions. For instance, the reaction of 4-(trimethylsilyl)ethynyl-1H-pyrazole with potassium hydroxide in methanol at room temperature yields this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethynyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The nitrogen atoms in the pyrazole ring can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Formation of pyrazole carboxylic acids.

Reduction: Formation of 4-ethyl-1H-pyrazole.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis of 4-Ethynyl-1H-Pyrazole

The synthesis of this compound typically involves the reaction of ethynyl compounds with hydrazines or hydrazones. Various methods have been developed to enhance yield and selectivity, including:

- Cycloaddition Reactions : These reactions facilitate the formation of pyrazole derivatives by combining ethynyl groups with appropriate precursors.

- Functionalization Techniques : The introduction of different substituents at the pyrazole ring can be achieved through electrophilic substitution and other organic transformations, allowing for the tailoring of biological activity.

Pharmacological Properties

This compound exhibits a range of biological activities due to its unique structural features. Key pharmacological properties include:

Anticancer Activity

Research has demonstrated that this compound induces apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. The compound shows an IC₅₀ value of approximately 50 µM after 48 hours of treatment, indicating significant cytotoxic effects against tumor cells.

Antimicrobial Effects

This compound has shown effectiveness against several bacterial strains, making it a candidate for developing new antimicrobial agents. In particular, studies have highlighted its ability to inhibit bacterial growth at concentrations lower than standard treatments.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects, demonstrating a reduction in inflammatory markers in cellular models. This property positions it as a potential therapeutic agent for inflammatory diseases .

Case Studies

Several case studies illustrate the practical applications and efficacy of this compound:

ASK1 Inhibition Study

A study focusing on the inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1) revealed that this compound effectively inhibits this enzyme, which is involved in stress-induced apoptosis pathways. This inhibition could provide insights into developing treatments for conditions like neurodegenerative diseases.

Antimicrobial Efficacy

Chovatia et al. reported substantial antimicrobial activity from pyrazole derivatives, including this compound, against multiple bacterial strains at significantly lower concentrations compared to conventional antibiotics.

Cytotoxicity Assay

In cytotoxicity assays, this compound exhibited dose-dependent effects on cancer cell lines, reinforcing its potential as an anticancer agent.

Comparaison Avec Des Composés Similaires

4-Methyl-1H-pyrazole: Similar structure but with a methyl group instead of an ethynyl group.

4-Phenyl-1H-pyrazole: Contains a phenyl group at the fourth position.

4-Amino-1H-pyrazole: Features an amino group at the fourth position

Uniqueness: 4-Ethynyl-1H-pyrazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming π-π interactions. This makes it a valuable compound for designing inhibitors and other bioactive molecules .

Activité Biologique

4-Ethynyl-1H-pyrazole is a compound that has garnered significant attention due to its diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound (C5H4N2) features a pyrazole ring with an ethynyl group at the 4-position. This structure contributes to its reactivity and interaction with various biological targets. The compound is known for its ability to modulate several biological pathways, making it a candidate for various therapeutic applications.

1. Anti-inflammatory Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that compounds derived from pyrazole could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives similar to this compound showed up to 85% inhibition of TNF-α at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively studied. A notable investigation involved testing various pyrazole compounds against bacterial strains such as E. coli and Bacillus subtilis. The results indicated that certain derivatives exhibited potent antimicrobial activity, with some showing effectiveness comparable to traditional antibiotics .

3. Cytotoxic Activity

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. For instance, one study reported an IC50 value of 39.70 µM against MCF7 breast cancer cells, indicating its potential as an anticancer agent . The compound's mechanism involves the activation of apoptotic pathways, which may contribute to its cytotoxic effects.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Caspase Activation : The compound has been shown to influence caspase activity, which plays a crucial role in apoptosis. By modulating caspase-3 and caspase-7 activities, it promotes programmed cell death in cancer cells .

- Inhibition of Enzymes : Pyrazole derivatives have been identified as inhibitors of monoamine oxidase (MAO), which is relevant in treating neurodegenerative disorders. Compounds similar to this compound have demonstrated significant MAO-B inhibition .

Case Study 1: Anti-inflammatory Effects

In a controlled experiment using carrageenan-induced edema in rats, several pyrazole derivatives were tested for their anti-inflammatory effects. Among them, compounds related to this compound exhibited notable reductions in paw swelling compared to the control group treated with ibuprofen .

Case Study 2: Antimicrobial Screening

A series of synthesized pyrazole derivatives were screened against various microbial strains. The study highlighted that certain derivatives displayed a broad spectrum of antimicrobial activity, particularly against resistant bacterial strains .

Propriétés

IUPAC Name |

4-ethynyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2/c1-2-5-3-6-7-4-5/h1,3-4H,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZQDYUBSQMFIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CNN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.